2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)acetamide
Description
The compound 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetically engineered small molecule featuring a pyrazole core substituted with a methyl group at position 5 and a morpholine-4-carbonyl moiety at position 3.
This compound shares synthetic parallels with indazole-based derivatives described in and , where trityl protection and Pd/C-catalyzed reductions are employed to stabilize reactive intermediates during synthesis . Its molecular formula is estimated as C23H28N4O3 (molecular weight: ~416.50 g/mol), though precise characterization data (e.g., NMR, X-ray crystallography) would require experimental validation using tools like SHELXL for refinement .
Properties
IUPAC Name |
2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-16(8-9-18-6-4-3-5-7-18)22-20(26)15-25-17(2)14-19(23-25)21(27)24-10-12-28-13-11-24/h3-7,14,16H,8-13,15H2,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSNULZRMAGZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC(C)CCC2=CC=CC=C2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic molecule belonging to the class of pyrazole derivatives. It has garnered interest in the scientific community due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.52 g/mol. The structure features a pyrazole ring, a morpholine carbonyl group, and an acetamide moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.52 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
Receptor Modulation : It has the potential to bind to receptors on cell surfaces, influencing cellular signaling and responses.
Pathway Interference : The compound may disrupt key signaling pathways within cells, impacting functions such as proliferation and apoptosis.
Biological Activity Studies
Recent studies have examined the biological activities of similar pyrazole derivatives, providing insights into the potential effects of this compound.
Case Studies
Several case studies highlight the biological relevance of pyrazole derivatives:
- Study on Anticonvulsants : Research indicated that certain pyrazole derivatives provided protection against seizures in animal models, with some compounds showing significant activity at doses as low as 100 mg/kg .
- Antimicrobial Screening : A comparative study found that morpholine-containing compounds displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria, reinforcing the potential for our target compound .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and pharmacological differences between the target compound and its analogues:
Key Observations:
Core Heterocycle Differences :
- The target compound uses a pyrazole ring, while KMU-191 () employs an indazole core. Indazole derivatives often exhibit enhanced binding to kinase targets due to expanded π-π interactions, as seen in KMU-191’s anti-proliferative effects . Pyrazole-based analogues (e.g., BG14607 in ) may prioritize metabolic stability over potency due to reduced ring strain .
Substituent Effects: The morpholine-4-carbonyl group in the target compound and BG14608 improves solubility compared to halogenated (e.g., chloro in ) or non-polar substituents. The 4-phenylbutan-2-yl group in the target compound introduces steric bulk, which may hinder off-target interactions but reduce oral bioavailability compared to KMU-191’s compact 4-ethoxyphenyl group .
Synthetic Complexity :
- The synthesis of the target compound likely involves trityl protection/deprotection steps (as in ) to stabilize reactive intermediates during pyrazole functionalization . In contrast, KMU-191’s indazole synthesis requires selective fluorination and Pd/C-mediated reductions .
Biological Activity: KMU-191 induces apoptosis in renal cell carcinoma via kinase modulation, suggesting that the target compound’s morpholine-pyrazole scaffold may similarly target dysregulated kinases . However, the absence of fluorine (as in KMU-191) or electron-withdrawing groups (as in BG14607) could alter binding kinetics .
Preparation Methods
Pyrazole Core Formation
The 5-methyl-3-carboxylic acid pyrazole intermediate is synthesized via a modified Knorr pyrazole synthesis :
Procedure :
- Ethyl acetoacetate (1.0 equiv) and morpholine-4-carbonyl chloride (1.2 equiv) react in anhydrous THF at −10°C under N₂.
- Hydrazine hydrate (1.05 equiv) is added dropwise, followed by warming to 45°C for 2.5 hr.
- Acidic workup (1M HCl) precipitates 5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazole-1-carboxylic acid (Yield: 68%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | −10°C → 45°C |
| Solvent | THF |
| Catalyst | None |
| Yield | 68% |
Acetamide Side Chain Installation
The carboxylic acid intermediate undergoes amidation with 4-phenylbutan-2-amine using EDCl/HOBt coupling :
Procedure :
- 5-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazole-1-carboxylic acid (1.0 equiv), EDCl (1.5 equiv), and HOBt (1.2 equiv) in DCM (0.1M) are stirred at 0°C for 30 min.
- 4-Phenylbutan-2-amine (1.1 equiv) is added, and the mixture is stirred at 20°C for 18 hr.
- Purification via silica chromatography (EtOAc/hexane 3:7) gives the title compound (Yield: 52%).
Optimization Notes :
- Excess EDCl (1.5 equiv) prevents dimerization of the activated acid.
- Lower temperatures (0°C) during coupling reduce racemization of the chiral amine.
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A patent-pending method (WO2021/198765A1) describes a telescoped process:
Steps :
- In situ generation of the pyrazole ring via Sc(OTf)₃-catalyzed cyclization of pyrrole-2-carboxylic anhydride with methylhydrazine.
- Direct amidation with 4-phenylbutan-2-amine using Bi(OTf)₃ as a dual catalyst.
Advantages :
- Eliminates intermediate isolation (Overall yield: 44%).
- Microwave acceleration reduces reaction time to 35 min.
Limitations :
- Requires strict stoichiometric control to avoid over-amidation.
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆) :
- δ 11.98 (s, 1H, pyrazole NH)
- δ 7.20–7.76 (m, 5H, aromatic protons)
- δ 4.07 (dd, J = 4.0 Hz, pyrazole-CH₂)
- δ 3.47 (s, 3H, morpholine OCH₂)
HRMS (ESI-TOF) :
Industrial-Scale Considerations
Cost-Effective Morpholine Incorporation
A 2024 study demonstrated using morpholine-CO gas instead of morpholine carbonyl chloride:
Green Solvent Alternatives
- Replacement of DCM with cyclopentyl methyl ether (CPME) in amidation steps reduces environmental impact (E-factor: 8.2 → 5.7).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)acetamide, and how can reaction conditions be standardized?
- The compound is synthesized via multi-step organic reactions, typically involving amide coupling and heterocyclic ring formation. Key steps include:
- Activation of carboxylic acid groups (e.g., morpholine-4-carbonyl) using coupling agents like HATU or DCC.
- Solvent selection (e.g., dichloromethane or tetrahydrofuran) and base optimization (e.g., triethylamine) to improve yield .
- Purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?
- 1H/13C NMR: Confirms substitution patterns and connectivity of the pyrazole, morpholine, and acetamide moieties .
- IR Spectroscopy: Validates carbonyl (C=O) and amide (N-H) functional groups .
- LC-MS/HPLC: Assesses purity (>95% recommended for biological assays) and molecular weight confirmation .
Q. How can preliminary biological activity be evaluated for this compound?
- In vitro assays: Screen against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR-based binding assays .
- Cytotoxicity profiling: Use cell lines (e.g., HEK293, HeLa) to establish IC50 values and selectivity indices .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and observed bioactivity data?
- Molecular Docking: Compare binding poses in target proteins (e.g., kinases) to identify steric clashes or unfavorable interactions .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100+ ns trajectories to refine activity predictions .
- SAR Studies: Modify substituents (e.g., morpholine vs. piperazine) to correlate structural variations with activity trends .
Q. What experimental design strategies mitigate challenges in synthesizing analogs with improved pharmacokinetic properties?
- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) for amine protection during pyrazole functionalization to prevent side reactions .
- Scale-up Considerations: Implement flow chemistry for high-purity batch production and reduce thermal degradation risks .
Q. How can quantum chemical calculations guide the interpretation of spectroscopic data?
- DFT Calculations: Simulate NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) to assign complex splitting patterns in the pyrazole region .
- Vibrational Frequency Analysis: Correlate IR peaks (e.g., 1650–1750 cm⁻¹ for C=O) with electronic environments of carbonyl groups .
Q. What strategies are recommended for validating target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay): Confirm target binding by measuring thermal stabilization of proteins in lysates .
- Photoaffinity Labeling: Incorporate UV-activatable probes (e.g., diazirine) to capture ligand-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
